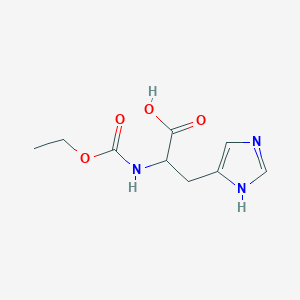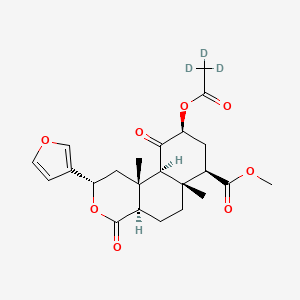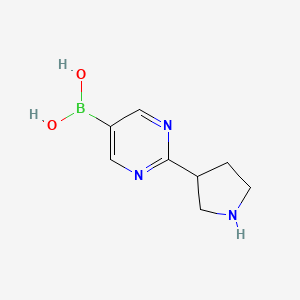
N-(Ethoxycarbonyl)histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethoxycarbonyl)histidine is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the histidine molecule. This modification imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Ethoxycarbonyl)histidine typically involves the protection of the amino group of histidine using an ethoxycarbonyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Ethoxycarbonyl)histidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent histidine molecule.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate histidine.
Aplicaciones Científicas De Investigación
N-(Ethoxycarbonyl)histidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving enzyme mechanisms and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: The compound is used in the production of biodegradable surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Ethoxycarbonyl)histidine involves its interaction with various molecular targets. The ethoxycarbonyl group can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Carboxymethyl)histidine
- N-(Acetyl)histidine
- N-(Benzoyl)histidine
Uniqueness
N-(Ethoxycarbonyl)histidine is unique due to its specific ethoxycarbonyl modification, which imparts distinct chemical properties. This makes it more suitable for certain applications compared to its analogs. For instance, the ethoxycarbonyl group can enhance the compound’s solubility and stability, making it more effective
Propiedades
Número CAS |
27925-90-2 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
2-(ethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-9(15)12-7(8(13)14)3-6-4-10-5-11-6/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,15)(H,13,14) |
Clave InChI |
XSDVNQZWTFDETM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(CC1=CN=CN1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(phenoxycarbonyl)phenyl] benzene-1,3-dicarboxylate](/img/structure/B14079375.png)






![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14079409.png)
![3-Butyl-2-[2-[3-[2-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B14079411.png)


![4-[(Diethoxyphosphinothioyl)oxy]benzoic acid](/img/structure/B14079436.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079439.png)
